molecular formula C12H6Br4O2 B13830693 Tetrabromo-P-biphenyldiol

Tetrabromo-P-biphenyldiol

Cat. No.: B13830693
M. Wt: 501.79 g/mol
InChI Key: IEAGIQDVKKVLEI-UHFFFAOYSA-N
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Description

Tetrabromo-P-biphenyldiol, also known as 3,3’,5,5’-tetrabromo-2,2’-biphenyldiol, is a brominated biphenyl compound. It is characterized by the presence of four bromine atoms and two hydroxyl groups attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrabromo-P-biphenyldiol typically involves the bromination of biphenyl compounds. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetrabromo-P-biphenyldiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrabromo-P-biphenyldiol has been extensively studied for its applications in:

Mechanism of Action

The primary mechanism of action of Tetrabromo-P-biphenyldiol involves the inhibition of plastoquinone synthesis in marine phytoplankton. This inhibition disrupts the electron transport chain in photosynthesis, leading to the death or inhibition of phytoplankton growth. The compound targets specific enzymes involved in the biosynthesis of plastoquinone, such as chorismate lyase and flavin-dependent halogenase .

Comparison with Similar Compounds

Uniqueness: Tetrabromo-P-biphenyldiol is unique due to its dual role as an algicidal agent and a potential antimicrobial compound. Its specific mechanism of inhibiting plastoquinone synthesis sets it apart from other brominated compounds, making it a valuable tool in both environmental and biomedical research .

Properties

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)phenol

InChI

InChI=1S/C12H6Br4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H

InChI Key

IEAGIQDVKKVLEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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